N-(4-methoxyphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(4-methoxyphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021221-37-3
VCID: VC11957048
InChI: InChI=1S/C24H24N4O3S/c1-15(2)28-23(30)22-21(19(13-25-22)16-7-5-4-6-8-16)27-24(28)32-14-20(29)26-17-9-11-18(31-3)12-10-17/h4-13,15,25H,14H2,1-3H3,(H,26,29)
SMILES: CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol

N-(4-methoxyphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1021221-37-3

Cat. No.: VC11957048

Molecular Formula: C24H24N4O3S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1021221-37-3

Specification

CAS No. 1021221-37-3
Molecular Formula C24H24N4O3S
Molecular Weight 448.5 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C24H24N4O3S/c1-15(2)28-23(30)22-21(19(13-25-22)16-7-5-4-6-8-16)27-24(28)32-14-20(29)26-17-9-11-18(31-3)12-10-17/h4-13,15,25H,14H2,1-3H3,(H,26,29)
Standard InChI Key NPSCBDNDWJWCMH-UHFFFAOYSA-N
SMILES CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Canonical SMILES CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC

Introduction

This compound is a complex organic molecule featuring multiple functional groups and structural motifs. It belongs to the class of acetamides and contains a pyrrolo[3,2-d]pyrimidine core, which is often associated with pharmacological activity. The presence of a methoxyphenyl group and a sulfanyl-acetamide linkage suggests potential biological or chemical reactivity.

Molecular Formula and Weight

While the exact molecular formula is not provided in the search results, the structure suggests it is a moderately large molecule with potential for hydrogen bonding and hydrophobic interactions.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the pyrrolo[3,2-d]pyrimidine core: This is often achieved through cyclization reactions involving appropriate precursors like amino acids or pyrimidines.

  • Introduction of the sulfanyl group: This step may involve thiolation reactions using sulfur-containing reagents.

  • Attachment of the methoxyphenyl group: This is usually achieved via nucleophilic substitution or coupling reactions.

Pharmacological Activity

Compounds containing pyrrolo[3,2-d]pyrimidine scaffolds have been studied for:

  • Anticancer properties: Acting as inhibitors of kinases or other enzymes involved in cell proliferation.

  • Anti-inflammatory effects: Targeting pathways like COX or LOX enzymes.

  • Antiviral activity: Interfering with viral replication mechanisms.

Chemical Reactivity

The methoxy and sulfanyl groups could make this compound reactive under certain conditions, allowing it to participate in further chemical transformations or binding interactions.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H^1H NMR to identify hydrogen environments.

    • 13C^{13}C NMR for carbon framework analysis.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups based on characteristic absorption bands.

  • X-ray Crystallography:

    • For detailed three-dimensional structural elucidation.

Data Table

FeatureDescription
Chemical NameN-(4-methoxyphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Functional GroupsMethoxyphenyl, Pyrrolo[3,2-d]pyrimidine, Sulfanyl-acetamide
Potential ApplicationsAnticancer, Anti-inflammatory, Antiviral
Analytical TechniquesNMR, MS, IR, X-ray Crystallography

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